TA 01 vs. SB203580: Superior CK1ε Inhibitory Potency Enables Wnt Pathway Modulation
TA 01 exhibits significantly enhanced potency against Casein Kinase 1 epsilon (CK1ε) compared to its parent compound, SB203580. While SB203580 is a known p38 MAPK inhibitor, its activity against CK1ε is markedly weaker [1]. This gain in CK1 inhibitory function is critical for its role in modulating the Wnt/β-catenin pathway during cardiomyocyte differentiation [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 6.4 nM |
| Comparator Or Baseline | SB203580: 447 nM |
| Quantified Difference | Approximately 70-fold more potent |
| Conditions | Biochemical kinase assay against CK1ε |
Why This Matters
This superior potency allows TA 01 to effectively inhibit CK1 at lower, more selective concentrations, which is essential for the specific modulation of Wnt signaling without off-target effects associated with higher doses.
- [1] ACS Publications. 'Through the “Gatekeeper Door”: Exploiting the Active Kinase...' J. Med. Chem. 2009, data on SB203580 IC50 for CK1ε. View Source
- [2] Laco F, et al. Cardiomyocyte differentiation of pluripotent stem cells with SB203580 analogues correlates with Wnt pathway CK1 inhibition independent of p38 MAPK signaling. J Mol Cell Cardiol. 2015 Mar;80:56-70. doi: 10.1016/j.yjmcc.2014.12.003. View Source
